(2-methoxyethyl)dimethylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methoxyethyl)dimethylamine hydrochloride is a chemical compound with the molecular formula C5H14ClNO. It is a derivative of dimethylamine, where one of the hydrogen atoms is replaced by a 2-methoxyethyl group. This compound is commonly used in organic synthesis and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Methoxyethyl)dimethylamine hydrochloride can be synthesized through the reaction of dimethylamine with 2-methoxyethanol in the presence of hydrochloric acid. The reaction typically proceeds as follows:
Reactants: Dimethylamine and 2-methoxyethanol.
Catalyst: Hydrochloric acid.
Reaction Conditions: The reaction is carried out at room temperature under an inert atmosphere to prevent oxidation.
The reaction yields (2-methoxyethyl)dimethylamine, which is then converted to its hydrochloride salt by the addition of hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2-Methoxyethyl)dimethylamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the 2-methoxyethyl group can be replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: It can be reduced to form secondary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and other electrophiles. The reactions are typically carried out in polar solvents such as ethanol or methanol.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or peracids are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: The major products are substituted amines.
Oxidation Reactions: The major products are N-oxides.
Reduction Reactions: The major products are secondary amines.
Scientific Research Applications
(2-Methoxyethyl)dimethylamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: It is used in the synthesis of pharmaceuticals and as an intermediate in drug development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-methoxyethyl)dimethylamine hydrochloride involves its ability to act as a nucleophile in various chemical reactions. The 2-methoxyethyl group enhances its reactivity by providing electron-donating effects, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used.
Comparison with Similar Compounds
Similar Compounds
Dimethylamine hydrochloride: A simpler compound with similar reactivity but lacking the 2-methoxyethyl group.
(2-Methoxyethyl)methylamine hydrochloride: A related compound with one methyl group replaced by a 2-methoxyethyl group.
Uniqueness
(2-Methoxyethyl)dimethylamine hydrochloride is unique due to the presence of the 2-methoxyethyl group, which enhances its nucleophilicity and makes it more versatile in organic synthesis compared to simpler amines. This unique structure allows it to participate in a wider range of chemical reactions and makes it valuable in various industrial and research applications.
Properties
CAS No. |
98138-14-8 |
---|---|
Molecular Formula |
C5H14ClNO |
Molecular Weight |
139.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.